molecular formula C7H7BF2O3 B1322879 (4-(Difluoromethoxy)phenyl)boronic acid CAS No. 688810-12-0

(4-(Difluoromethoxy)phenyl)boronic acid

Cat. No. B1322879
M. Wt: 187.94 g/mol
InChI Key: MFZNJRNTHPKCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(Difluoromethoxy)phenyl)boronic acid" is a boronic acid derivative characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the phenyl ring at the para position. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and as sensors for carbohydrates .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of "(4-(Difluoromethoxy)phenyl)boronic acid," they do offer insights into the synthesis of related boronic acid compounds. For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis . This methodology could potentially be adapted for the synthesis of "(4-(Difluoromethoxy)phenyl)boronic acid" by starting with an appropriate halogenated precursor and introducing the difluoromethoxy group at the appropriate stage.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the substituents on the phenyl ring. For example, the introduction of electron-withdrawing groups such as -OCF3 can affect the acidity and the ability to form hydrogen bonds, as seen in the case of (trifluoromethoxy)phenylboronic acids . The difluoromethoxy group in "(4-(Difluoromethoxy)phenyl)boronic acid" is expected to have similar electron-withdrawing effects, potentially influencing the compound's reactivity and interactions.

Chemical Reactions Analysis

Boronic acids are widely used in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . The presence of the difluoromethoxy group could influence the reactivity of "(4-(Difluoromethoxy)phenyl)boronic acid" in such reactions. Additionally, boronic acids can participate in dehydrative condensation reactions, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes amidation between carboxylic acids and amines . The difluoromethoxy substituent may also impact the coordination properties and catalytic activity of the compound in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be significantly altered by the introduction of different substituents. For instance, the acidity of boronic acids is affected by the electronic nature of the substituents, with more electron-withdrawing groups leading to increased acidity . The difluoromethoxy group is expected to increase the acidity of "(4-(Difluoromethoxy)phenyl)boronic acid" compared to its non-fluorinated analogs. Additionally, the crystal structure of related compounds, such as difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III), provides insights into the potential solid-state arrangement of "(4-(Difluoromethoxy)phenyl)boronic acid," which may form monomeric complexes stabilized by van der Waals forces .

Scientific Research Applications

Sensing Applications

  • Summary of Application: Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
  • Methods of Application: The specific methods of application can vary widely depending on the specific sensing application. In general, boronic acids can be incorporated into a sensor material, which can then interact with the target molecule (such as a diol or anion) to produce a detectable signal .
  • Results or Outcomes: The outcomes of these applications can also vary widely. In general, the use of boronic acids in sensing applications can allow for the detection and quantification of specific molecules, which can be useful in a wide range of fields from environmental monitoring to biomedical diagnostics .

Biosensors

  • Summary of Application: Borophene, an allotropic form of boron, has excellent properties including high tensile strength, thermal and electrical conductivity, high capacitance, and metallic nature . Due to these outstanding properties, borophene is mainly used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .
  • Methods of Application: The synthesis of borophene and its biosensing applications remain in the early phase of research . The specific methods of application can vary widely depending on the specific biosensing application.
  • Results or Outcomes: The outcomes of these applications can also vary widely. In general, the use of borophene in biosensing applications can allow for the detection and quantification of specific biological molecules, which can be useful in a wide range of fields from disease diagnostics to drug discovery .

Protein Manipulation and Modification

  • Summary of Application: Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be useful in various areas ranging from biological labeling to the development of therapeutics .
  • Methods of Application: The specific methods of application can vary widely depending on the specific protein and the desired modification. In general, boronic acids can be used to modify proteins in a controlled manner, allowing for the introduction of new functionalities or the alteration of existing ones .
  • Results or Outcomes: The outcomes of these applications can also vary widely. In general, the use of boronic acids in protein manipulation and modification can allow for the creation of novel protein-based materials and therapeutics .

Reversible Click Chemistry

  • Summary of Application: Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . This includes the development of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
  • Methods of Application: The specific methods of application can vary widely depending on the specific click chemistry application. In general, boronic acids can be used to create reversible bonds with other molecules, allowing for the creation of dynamic and responsive materials .
  • Results or Outcomes: The outcomes of these applications can also vary widely. In general, the use of boronic acids in reversible click chemistry can allow for the creation of novel materials and devices that can respond to specific stimuli .

Biological Labelling

  • Summary of Application: Boronic acids can be used for biological labelling . This involves the use of boronic acids to label biological molecules, such as proteins or cells, for various purposes, including tracking, identification, or functional studies .
  • Methods of Application: The specific methods of application can vary widely depending on the specific biological labelling application. In general, boronic acids can be used to label biological molecules in a controlled manner, allowing for the introduction of new functionalities or the alteration of existing ones .
  • Results or Outcomes: The outcomes of these applications can also vary widely. In general, the use of boronic acids in biological labelling can allow for the creation of novel biological materials and therapeutics .

Controlled Release of Insulin

  • Summary of Application: Boronic acids have been employed in polymers for the controlled release of insulin . This involves the use of boronic acids to create responsive materials that can release insulin in a controlled manner .
  • Methods of Application: The specific methods of application can vary widely depending on the specific controlled release application. In general, boronic acids can be used to create responsive materials that can release insulin in response to specific stimuli .
  • Results or Outcomes: The outcomes of these applications can also vary widely. In general, the use of boronic acids in controlled release applications can allow for the creation of novel drug delivery systems .

Safety And Hazards

“(4-(Difluoromethoxy)phenyl)boronic acid” is classified as potentially harmful if swallowed . It is recommended to avoid breathing in mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

[4-(difluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZNJRNTHPKCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630394
Record name [4-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Difluoromethoxy)phenyl)boronic acid

CAS RN

688810-12-0
Record name [4-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a departure from the procedure described above the compound is prepared from 4-difluoromethoxy-1-iodo-benzene using iPrMgCl to generate the arylmetal compound and trapping this intermediate with trimethyl borate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (4-bromophenoxy)difluoromethane (3 g) and triisopropyl borate (3.42 ml) in tetrahydrofuran (15 ml) was cooled to −78° C. under argon atmosphere, and thereto was added a solution of n-butyl lithium (1.59 M hexane solution, 3.42 ml). The mixture was stirred at room temperature overnight. Added thereto was 6N aqueous hydrochloric acid at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was triturated with cold hexane to give 4-(difluoromethoxy)phenylboronic acid (1.88 g) as colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.42 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-bromo-4-(difluoromethoxy)-benzene (1.18 g) and triisopropyl borate (1.34 ml) in tetra-hydrofuran (6 ml) was added dropwise n-butyl lithium (1.58 M hexane solution, 3.68 ml) at −78° C. over 10 minutes under argon atmosphere, then the reaction mixture was allowed to warm to room temperature. After being starred at room temperature for 3 hours, the mixture was cooled to 0° C., and thereto were added a 6 N aqueous hydrochloric acid solution and water. The resultant mixture was extracted with ethyl acetate (30 ml) twice, and the combined organic layer was washed with brine (10 ml), dried over sodium sulfate. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual solid was triturated with cold hexane to give the titled compound as a colorless solid. 1H-NMR (DMSO-d6) δ 7.12 (d, J=8.4 Hz, 2H), 7.27 (t, J=74.1 Hz, 1H), 7.83 (d, J=8.6 Hz, 2H), 8.08 (br-s, 2H).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Difluoromethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Difluoromethoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(Difluoromethoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(Difluoromethoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Difluoromethoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Difluoromethoxy)phenyl)boronic acid

Citations

For This Compound
2
Citations
S Zhang, L Qing, Z Wang, Y Zhang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
Inhibition of methionine adenosyltransferase 2A (MAT2A) in cancers with a deletion of methylthioadenosine phosphorylase (MTAP) gene leads to synthetic lethality, thus receiving …
Number of citations: 3 pubs.acs.org
S Harrington, JJ Knox, AR Burns, KL Choo, A Au… - bioRxiv, 2022 - biorxiv.org
Nematode parasites of humans, livestock and crops pose a significant burden on human health and welfare. Alarmingly, parasitic nematodes of animals have rapidly evolved resistance …
Number of citations: 2 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.